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Abstract
DP-b99, a lipophilic, cell-permeable derivative of 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-

tetraacetic acid (BAPTA), was a novel neuroprotective agent developed for the treatment of

acute ischemic stroke.[1][2] Its mechanism of action centered on the selective modulation of

metal ion homeostasis, particularly zinc and calcium, within the cellular membranes of brain

tissue affected by ischemia.[1] Preclinical studies in various animal models of stroke

demonstrated promising neuroprotective effects, suggesting a potential to mitigate the neuronal

damage characteristic of the ischemic cascade. However, despite encouraging phase II clinical

trial results, the subsequent phase III Membrane-Activated Chelator Stroke Intervention

(MACSI) trial did not demonstrate a clinical benefit of DP-b99 over placebo in patients with

acute ischemic stroke.[3][4] This guide provides a comprehensive technical overview of DP-
b99, detailing its mechanism of action, summarizing key preclinical and clinical data, and

outlining the experimental protocols utilized in its evaluation.

Introduction: The Ischemic Cascade and the
Rationale for DP-b99
An ischemic stroke initiates a complex series of pathophysiological events collectively known

as the ischemic cascade. This cascade leads to neuronal cell death and subsequent

neurological deficits. Key events in this cascade include excitotoxicity, driven by excessive
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glutamate release, which in turn leads to a massive influx of calcium (Ca2+) and zinc (Zn2+)

ions into neurons. This ion dysregulation triggers a host of downstream detrimental processes,

including the activation of degradative enzymes, production of reactive oxygen species,

mitochondrial dysfunction, and ultimately, apoptosis and necrosis.

Considerable evidence suggests that the redistribution of metal ions and disturbances in their

homeostasis are critical components of the cellular damage that occurs during a stroke. DP-
b99 was rationally designed as a Membrane Active Chelator (MAC) to specifically target these

ion imbalances within the lipophilic environment of the cell membrane. As a lipophilic derivative

of BAPTA, a known calcium chelator, DP-b99 was engineered to be cell-permeable, a limitation

of its parent compound. Its proposed therapeutic action was to chelate excess zinc and calcium

at the membrane level, thereby interrupting the downstream signaling pathways that lead to

neuronal death.

Mechanism of Action
DP-b99's neuroprotective effects are attributed to its function as a selective, moderate-affinity

chelator of zinc and calcium ions within the hydrophobic environment of the cell membrane.

This targeted action is crucial, as it aims to restore ion homeostasis in the immediate vicinity of

cellular membranes, where many of the initial damaging processes of the ischemic cascade

are initiated.

The proposed signaling pathway for DP-b99's intervention in the ischemic cascade is as

follows:
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Figure 1: Proposed Mechanism of DP-b99 in the Ischemic Cascade.

In addition to direct ion chelation, in vitro studies showed that DP-b99 could attenuate the

activity of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in blood-brain barrier

breakdown and neuronal damage following ischemia.

Preclinical Data
DP-b99 demonstrated significant neuroprotective effects in a variety of in vitro and in vivo

preclinical models of ischemia.

In Vitro Studies
In primary cortical neuron cultures, DP-b99 conferred protection against cell death induced by

oxygen and glucose deprivation or hydrogen peroxide. A notable finding was that

neuroprotection was achieved even when DP-b99 was administered up to 4 hours after the

initial insult, suggesting a clinically relevant therapeutic window.

In Vivo Studies
Animal models of focal cerebral ischemia were extensively used to evaluate the efficacy of DP-
b99.
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Animal Model
Ischemia
Induction

DP-b99
Administration

Key Findings Reference

Rodent

(unspecified)
Focal Ischemia

Up to 6 hours

post-insult

Attenuated the

extent of cerebral

infarction.

Mongolian

Gerbils
Not specified Not specified

Increased

survival by 20-

30% over 7 days.

Sprague-Dawley

Rats

Permanent Focal

Cerebral

Ischemia

Not specified

Increased

survival by 10-

30%.

Various Ischemic

Models
Not specified Not specified

Significantly

reduced neuron-

specific enolase

(NSE) levels at

24 and 72 hours

post-ischemia.

Experimental Protocols: In Vivo Ischemia Models

A common experimental workflow for evaluating neuroprotective agents in rodent models of

focal ischemia is as follows:
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Figure 2: Generalized Experimental Workflow for Preclinical Ischemia Studies.

Clinical Trials
The clinical development of DP-b99 included phase I, II, and III trials.

Phase I Studies
Phase I trials in healthy volunteers established the safety and tolerability of DP-b99. These

studies investigated single and repeated ascending intravenous doses. The main metabolite

identified in human plasma was the monoester of DP-b99.
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Population Dose Key Findings Reference

Young and Elderly

Healthy Male

Volunteers

Ascending single and

repeated intravenous

doses up to 1.0 mg/kg

Well-tolerated with an

acceptable safety

profile. Most frequent

adverse events were

mild to moderate

phlebitis at the highest

dose.

Phase II Studies
Phase II trials provided the initial evidence of a potential clinical benefit for DP-b99 in acute

ischemic stroke patients. While one phase II trial did not meet its primary endpoint of change in

the National Institutes of Health Stroke Scale (NIHSS) score at 90 days, it did show a

significant improvement in recovery as measured by the modified Rankin Scale (mRS) scores.

Notably, a post-hoc analysis suggested that patients with moderate stroke severity (NIHSS 10-

16) derived the most significant benefit.

Trial
Patient
Population

Primary
Endpoint

Key Findings Reference

Phase IIb
150 ischemic

stroke patients

Change in

NIHSS score at

90 days

Primary endpoint

not met.

Significant

improvement in

mRS scores at

90 days. Post-

hoc analysis

suggested

benefit in

patients with

NIHSS 10-16.

The MACSI Phase III Trial
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Based on the promising signals from the phase II trials, the pivotal Phase III Membrane-

Activated Chelator Stroke Intervention (MACSI) trial was initiated. This was a large,

randomized, double-blind, placebo-controlled, multinational study.

MACSI Trial Protocol

Patient Selection:
- Acute Ischemic Stroke

- NIHSS 10-16
- Within 9 hours of onset

- No rtPA treatment

Randomization (1:1)

DP-b99 Arm:
1.0 mg/kg/day IV

for 4 consecutive days

Placebo Arm:
IV for 4 consecutive days

Follow-up at
Days 12, 30, and 90

Primary Endpoint:
mRS score distribution at Day 90

Click to download full resolution via product page

Figure 3: MACSI Phase III Trial Protocol Overview.

Unfortunately, the MACSI trial was terminated early for futility following a pre-planned interim

analysis of 446 patients. The results showed no evidence of a clinical benefit for DP-b99
compared to placebo.
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Outcome
Measure

DP-b99 Group Placebo Group p-value Reference

mRS score ≤ 1 at

Day 90
20.6% 28.8% -

NIHSS score ≤ 1

at Day 90
19.3% 25.6% -

Mortality 16.5% 15.1% 0.68

The distribution of modified Rankin Scale scores showed no difference between the two

groups.

Conclusion
DP-b99 represented a rationally designed therapeutic agent targeting a key mechanism in the

ischemic cascade: metal ion dysregulation. Supported by a strong preclinical evidence base

and promising phase II data, it entered late-stage clinical development with the hope of

becoming a much-needed neuroprotective therapy for acute ischemic stroke. However, the

definitive phase III MACSI trial failed to demonstrate its efficacy. The journey of DP-b99
underscores the significant challenges in translating preclinical neuroprotective strategies into

clinically effective treatments for stroke. While DP-b99 itself did not succeed, the research has

contributed valuable insights into the role of metal ion homeostasis in ischemic brain injury and

the complexities of clinical trial design for neuroprotective agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://blogs.the-hospitalist.org/content/dp-b99-dead-water-stroke-therapy
https://www.bioworld.com/articles/632014-phase-iii-study-finds-no-benefit-for-dp-b99-in-acute-ischemic-stroke?v=preview
https://www.benchchem.com/product/b3062623#dp-b99-and-its-effect-on-ischemic-cascade
https://www.benchchem.com/product/b3062623#dp-b99-and-its-effect-on-ischemic-cascade
https://www.benchchem.com/product/b3062623#dp-b99-and-its-effect-on-ischemic-cascade
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3062623?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3062623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

